synthesis and characterization of Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid
synthesis and characterization of Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid
An In-Depth Technical Guide to the Synthesis and Characterization of Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Building Block for Advanced Peptide Chemistry
Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid is a non-proteinogenic, chiral β-amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its structure combines three key features that make it a valuable tool for designing novel peptides and peptidomimetics:
-
The Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group provides a stable, base-labile protecting group for the amine functionality, making it a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1][2] This allows for the controlled, stepwise assembly of complex peptide chains.[1][2]
-
The β-Amino Acid Backbone: Unlike natural α-amino acids, the β-amino acid structure introduces an additional carbon atom into the peptide backbone. This alteration creates peptides with modified secondary structures and, crucially, confers enhanced resistance to enzymatic degradation by proteases, a critical attribute for improving the pharmacokinetic profile of peptide-based drugs.
-
The Naphthyl Side Chain: The large, hydrophobic 1-naphthyl group provides a unique structural element for probing and modulating interactions with biological targets. Its rigid and aromatic nature can enhance binding affinity and influence the overall conformation of the peptide, making it a valuable component in the design of bioactive compounds.[3]
This guide provides a detailed exploration of the synthesis and comprehensive characterization of Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid, offering field-proven insights for its successful application in research and development.
Part 1: The Asymmetric Synthesis Pathway
The synthesis of the title compound is a two-stage process: first, the asymmetric synthesis of the chiral β-amino acid core, (R)-3-Amino-4-(1-naphthyl)-butyric acid, followed by the protection of its amino group with the Fmoc moiety.
Stage 1: Asymmetric Synthesis of the β-Amino Acid Core
Achieving the correct stereochemistry at the C3 position is paramount, as the biological activity of chiral molecules is often enantiomer-dependent.[4] While numerous strategies for asymmetric synthesis exist, a common and effective approach involves the asymmetric conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester, followed by hydrolysis. Organocatalysis and metal-based catalysis are powerful tools for achieving high enantioselectivity in such transformations.[5][6]
Stage 2: Fmoc Protection of the Amine
The introduction of the Fmoc group is the final step. The protocol described here is adapted from established methods for protecting β-amino acids, which can present unique challenges compared to their α-amino acid counterparts.[1][2] Utilizing an in-situ generated Fmoc-azide (Fmoc-N₃) reagent is often preferred over Fmoc-chloride (Fmoc-Cl) for β-amino acids, as it can lead to higher yields and purity.[1][2]
Objective: To attach the Fmoc protecting group to the primary amine of (R)-3-Amino-4-(1-naphthyl)-butyric acid.
Causality: The reaction proceeds via nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc reagent. Maintaining a basic pH (8-9) is critical to ensure the amine is sufficiently nucleophilic, without promoting unwanted side reactions.[1][2]
Step 1: In-Situ Preparation of Fmoc-N₃
-
Dissolve 10 mmol of Fmoc-Cl in 5 mL of dioxane.
-
In a separate flask, dissolve 12 mmol of sodium azide (NaN₃) in a 2:1 mixture of dioxane/water (10 mL).
-
Add the Fmoc-Cl solution to the NaN₃ solution and stir the mixture at 50°C (323 K) for 2 hours.[1][2] This converts the highly reactive acid chloride to a slightly less reactive azide, which provides better control for the subsequent reaction with the β-amino acid.
Step 2: Fmocylation Reaction
-
Dissolve 11 mmol of (R)-3-Amino-4-(1-naphthyl)-butyric acid in a 2:1 mixture of dioxane and 10% aqueous sodium bicarbonate (NaHCO₃) solution. The bicarbonate solution maintains the pH in the optimal range of 8-9.[1][2]
-
Cautiously add the prepared Fmoc-N₃ solution to the amino acid solution in three portions over 1 hour while stirring.
-
Allow the reaction mixture to stir at room temperature for 15 hours to ensure complete reaction.[1][2]
Step 3: Product Isolation and Purification
-
Pour the reaction mixture into 5 mL of ice-cold water.
-
Perform three extractions with petroleum ether to remove unreacted Fmoc-N₃ and other non-polar impurities.
-
Separate the aqueous layer and chill it on an ice bath for 2 hours.
-
Acidify the cold aqueous layer to pH 1 using 2 M HCl.[1][2] This protonates the carboxylate, causing the desired product to precipitate out of the solution.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of the title compound.
Part 2: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product. Impurities such as dipeptides or residual free amino acids can negatively impact subsequent peptide synthesis.[7]
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected ¹H NMR signals include distinct aromatic protons from the fluorenyl and naphthyl groups, methine and methylene protons of the butyric acid backbone, and a broad singlet for the carboxylic acid proton.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing chemical purity. Crucially, chiral HPLC is required to determine the enantiomeric purity (enantiomeric excess, ee), ensuring the desired (R)-enantiomer has been synthesized.[8][9] Polysaccharide-based chiral stationary phases are often effective for separating Fmoc-amino acid enantiomers.[9]
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
Summary of Expected Characterization Data
| Property | Value / Technique | Purpose |
| Molecular Formula | C₂₉H₂₅NO₄ | Confirms elemental makeup |
| Molecular Weight | 451.51 g/mol [10] | Confirms molecular identity |
| Appearance | White to off-white solid/powder[11][12] | Physical state assessment |
| Purity (HPLC) | Typically ≥95-98%[10][11] | Quantifies chemical purity |
| Enantiomeric Purity (Chiral HPLC) | Typically ≥99% | Confirms stereochemical integrity |
| ¹H & ¹³C NMR | Consistent with proposed structure | Structural elucidation |
| Mass Spec (HRMS) | m/z calculated matches observed | Confirms elemental formula |
Molecular Structure Diagram
Caption: Structure of Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid.
Part 3: Applications in Peptide Synthesis and Drug Discovery
The unique structural characteristics of Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid make it a powerful building block in pharmaceutical research.
-
Peptidomimetics with Enhanced Stability: Its primary application is in SPPS to create peptides with improved stability and bioavailability.[4] The β-amino acid backbone protects the resulting peptide from rapid cleavage by endogenous proteases, extending its half-life in vivo.
-
Modulation of Pharmacological Properties: The bulky and hydrophobic naphthyl side chain is a key feature for drug design. It can be used to enhance binding to hydrophobic pockets in target receptors or enzymes, thereby increasing the potency and selectivity of the peptide.[3] This makes the compound highly valuable for developing novel therapeutic agents.[3][13]
-
Inducing Specific Secondary Structures: The incorporation of β-amino acids can induce specific folding patterns (e.g., helices, sheets) in peptides that are different from those formed by α-amino acids. This allows for the creation of unique three-dimensional structures tailored for specific biological targets.
By providing this combination of proteolytic resistance and a functionality-rich side chain, Fmoc-(R)-3-Amino-4-(1-naphthyl)-butyric acid serves as a critical intermediate for chemists aiming to optimize the efficacy and safety of next-generation peptide therapeutics.[3]
References
-
Al-Warhi, T., Al-Hazmi, G. A., El-Faham, A., & Wadaan, M. A. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 715–721. [Link]
-
Chem-Impex. (n.d.). Fmoc-(R)-3-amino-4-(2-naphthyl)butyric acid. Retrieved December 11, 2023, from [Link]
-
Al-Warhi, T., Al-Hazmi, G. A., El-Faham, A., & Wadaan, M. A. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. White Rose Research Online. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery. Retrieved December 11, 2023, from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023, December 25). Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid: A Key Building Block for Peptide Synthesis and Drug Discovery. Retrieved December 11, 2023, from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved December 11, 2023, from [Link]
-
Purdue University Department of Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved December 11, 2023, from [Link]
-
Yang, J. W. (2015). Organocatalytic asymmetric synthesis of β³-amino acid derivatives. Organic & Biomolecular Chemistry, 13(23), 6370-6389. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved December 11, 2023, from [Link]
-
Eeltink, S., et al. (2007). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 1143(1-2), 1-20. [Link]
-
Cusabio. (n.d.). Fmoc-(S)-3-Amino-4-(1-naphthyl)-butyricacid. Retrieved December 11, 2023, from [Link]
-
Semenov, E., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e27. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Butyric Acid at BMRB. Retrieved December 11, 2023, from [Link]
-
ResearchGate. (n.d.). Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT.... Retrieved December 11, 2023, from [Link]
-
Li, J., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 699478. [Link]
-
Wang, Z., et al. (2021). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers, 8(15), 4126-4132. [Link]
-
Zhavo, R., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(14), 5408. [Link]
Sources
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.com [phenomenex.com]
- 10. FMOC-(R)-3-AMINO-4-(1-NAPHTHYL)-BUTYRIC ACID suppliers & manufacturers in China [m.chemicalbook.com]
- 11. (R)-3-(Fmoc-amino)-4-(2-naphthyl)butyric acid = 95.0 269398-91-6 [sigmaaldrich.com]
- 12. cusabio.com [cusabio.com]
- 13. nbinno.com [nbinno.com]
